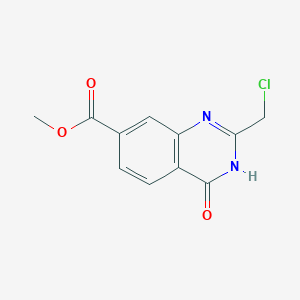

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Descripción general

Descripción

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, also known as CMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMQ is a heterocyclic compound that contains a quinazoline ring and a carboxylate group. In recent years, researchers have been exploring the synthesis, mechanism of action, and potential applications of CMQ in scientific research.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is utilized in the synthesis of various novel compounds. For instance, it is used in the reaction with aliphatic primary amines to yield derivatives like 2-alkyl-3-(alkylimino)-1,2,3,4-tetrahydro-6H-pyrazino[2,1-B]quinazolin-6-ones (Kulik et al., 2007). Similarly, it participates in the synthesis of 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives with antimicrobial properties (El-zohry & Abd-Alla, 2007).

Structural Analysis and Characterization

- The compound is also significant in the structural analysis and molecular characterization of various derivatives. Studies involving X-ray structural analysis have been conducted to establish the structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates (Rudenko et al., 2012).

Pharmaceutical Research

- In pharmaceutical research, derivatives synthesized using this compound have been evaluated for various biological activities. For example, some derivatives show myorelaxant activity and potential as potassium channel openers, as studied in isolated rabbit gastric fundus (Gündüz et al., 2008). Additionally, certain derivatives exhibit promising anticancer activity, highlighting its significance in the development of new anticancer agents (Li et al., 2010).

Chemical Transformations

- The compound is involved in various chemical transformations, such as the synthesis of 1,2,3,4-tetrahydroquinazolines and the study of their alkylation (Gromachevskaya et al., 2017). It also plays a role in the preparation of quinazoline derivatives with significant antimicrobial and antibacterial activities (Cooper et al., 1990).

Green Chemistry Approaches

- Recent studies also focus on green chemistry approaches, using this compound for the one-pot synthesis of 2,3-dihydroquinazoline-4(1H)-ones under solvent-free conditions, indicating its role in environmentally friendly chemical processes (Azimi & Azizian, 2016).

Mecanismo De Acción

Target of Action

Chloroalkyl ethers, a class of compounds to which this compound belongs, are known to act as alkylating agents . Alkylating agents are capable of introducing an alkyl group into biologically active molecules, which can lead to changes in their properties and functions.

Mode of Action

The compound likely interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the alkylating agent to a target molecule, which can be a protein, DNA, or other cellular component. This can result in changes to the target molecule’s structure and function, potentially altering cellular processes or functions .

Biochemical Pathways

Alkylating agents like this compound can affect various biochemical pathways by modifying key molecules involved in these pathways .

Result of Action

The molecular and cellular effects of Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate’s action would depend on the specific targets it interacts with and the nature of these interactions. As an alkylating agent, it could potentially alter the structure and function of target molecules, leading to changes in cellular processes or functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, chloroalkyl ethers are known to be strong alkylating agents with attendant dangers, and these compounds are classified as human carcinogens .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-7-8(4-6)13-9(5-12)14-10(7)15/h2-4H,5H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOLVCTUEUWOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine](/img/structure/B3014054.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3014056.png)

![4-methyl-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3014058.png)

![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3014067.png)

![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)